6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide
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Overview
Description
6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide is a complex organic compound characterized by the presence of multiple functional groups, including an amino group, a piperazine ring, and a deuterated alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Acylation: The piperazine ring is acylated using 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of deuterated reagents in bulk quantities is essential for maintaining the deuterium content in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of deuterated compounds for use in NMR spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms may influence the compound’s metabolic stability and interaction with biological systems, potentially leading to altered pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinamide: A potent antimetabolite of nicotinamide, used as a competitive NADP±dependent enzyme inhibitor.
6-Amino-1,2,3,4-tetrahydro-1-naphthone: Used as an intermediate in the synthesis of various pharmaceuticals.
5(6)-Amino-1-(4-aminophenyl)-1,3,3-trimethylindane: Utilized as a fluorescent dye and in chemical synthesis[][3].
Uniqueness
The uniqueness of 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide lies in its deuterated structure, which imparts distinct properties such as increased metabolic stability and altered interaction with biological systems compared to non-deuterated analogs.
Properties
Molecular Formula |
C15H30BrN3O2 |
---|---|
Molecular Weight |
372.37 g/mol |
IUPAC Name |
6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide |
InChI |
InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2; |
InChI Key |
CXPUAJQIKBLGIR-KTSBLNPMSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(=O)CCCCCN)([2H])[2H])([2H])[2H])C(=O)CC(C)C)([2H])[2H])[2H].Br |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br |
Origin of Product |
United States |
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